Cas no 71463-16-6 (Benzeneacetaldehyde, a-methylene-2-nitro-)

Benzeneacetaldehyde, α-methylene-2-nitro- is a versatile organic compound characterized by its reactive α-methylene and nitro functional groups. This structure imparts significant electrophilic properties, making it valuable as an intermediate in synthetic organic chemistry, particularly in the formation of C-C bonds and nitroalkene derivatives. The presence of the nitro group enhances its utility in nucleophilic addition reactions and cyclization processes, while the α-methylene moiety allows for further functionalization. Its stability under controlled conditions and compatibility with various catalysts and reagents make it suitable for applications in pharmaceuticals, agrochemicals, and fine chemical synthesis. The compound's distinct reactivity profile offers advantages in constructing complex molecular architectures with precision.
Benzeneacetaldehyde, a-methylene-2-nitro- structure
71463-16-6 structure
Product Name:Benzeneacetaldehyde, a-methylene-2-nitro-
CAS No:71463-16-6
MF:C9H7NO3
MW:177.156782388687
CID:562050
PubChem ID:2777099
Update Time:2025-07-02

Benzeneacetaldehyde, a-methylene-2-nitro- Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetaldehyde, a-methylene-2-nitro-
    • 2-(2-NITROPHENYL)ACRYLALDEHYDE
    • 2-(2-nitrophenyl)prop-2-enal
    • 2-(1-PHENYLETHYLIDENE)-1-HYDRAZINECARBOXAMIDE
    • 2-(2-Nitrophenyl)acrolein
    • 2-(2-nitrophenyl)propenal
    • 2-[2-Nitrophenyl]acrolein
    • SCHEMBL7961507
    • FT-0608504
    • DTXSID40380373
    • 71463-16-6
    • AKOS006228244
    • FKBCCIUGKJBDJE-UHFFFAOYSA-N
    • Inchi: 1S/C9H7NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-6H,1H2
    • InChI Key: FKBCCIUGKJBDJE-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=CC=CC=1C(=C)C=O)=O

Computed Properties

  • Exact Mass: 177.04300
  • Monoisotopic Mass: 177.042593085g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 232
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 62.9Ų

Experimental Properties

  • Density: 1.226
  • Melting Point: 53-55
  • Boiling Point: 362°C at 760 mmHg
  • Flash Point: 188°C
  • Refractive Index: 1.567
  • PSA: 62.89000
  • LogP: 2.33010

Benzeneacetaldehyde, a-methylene-2-nitro- Security Information

Benzeneacetaldehyde, a-methylene-2-nitro- Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

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